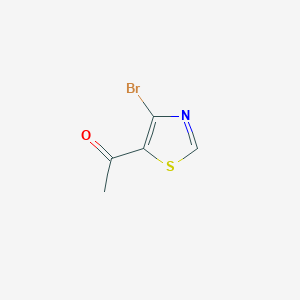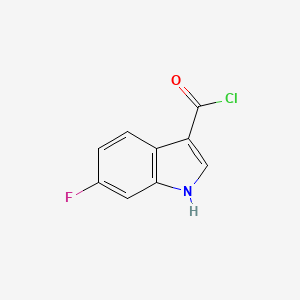![molecular formula C11H10ClNO3 B2749576 6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 128101-38-2](/img/structure/B2749576.png)
6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of ortho-halophenols with cyanamide in the presence of a palladium catalyst. This carbonylation-cyclization domino reaction is a mild and convenient one-step process that yields the desired benzoxazine . The reaction conditions often include the use of Mo(CO)6 as a carbon monoxide source, which can be replaced with other CO-releasing reagents such as oxalyl chloride, phenyl formate, and formic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The use of palladium-catalyzed carbonylation reactions is common in industrial settings due to their efficiency and ability to produce high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Cyclization Reactions: The benzoxazine ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce oxides, alcohols, or amines.
Applications De Recherche Scientifique
6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be compared with other similar compounds, such as:
6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with different substituents, leading to variations in biological activities.
6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another benzoxazine derivative with different functional groups, affecting its reactivity and applications.
6-(2-Chloropropanoyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Propriétés
IUPAC Name |
6-(2-chloroacetyl)-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-6-11(15)13-8-4-7(9(14)5-12)2-3-10(8)16-6/h2-4,6H,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGLAGVWVUQWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2749493.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2749494.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2749501.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2749503.png)

![2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2749508.png)
![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide](/img/structure/B2749509.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride](/img/structure/B2749510.png)
![Methyl 2-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B2749512.png)
![6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2749513.png)
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2749514.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2749515.png)

